molecular formula C18H18F3N5O3 B2961341 N-(4-(4-(5-(三氟甲基)吡啶-2-基)哌嗪-1-羰基)恶唑-2-基)环丙烷甲酰胺 CAS No. 1351659-60-3

N-(4-(4-(5-(三氟甲基)吡啶-2-基)哌嗪-1-羰基)恶唑-2-基)环丙烷甲酰胺

货号 B2961341
CAS 编号: 1351659-60-3
分子量: 409.369
InChI 键: ZAAKAYYLICTGHM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H18F3N5O3 and its molecular weight is 409.369. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和生物活性

N-(4-(4-(5-(三氟甲基)吡啶-2-基)哌嗪-1-羰基)恶唑-2-基)环丙烷甲酰胺由于其复杂的结构,在各种合成和生物研究应用中发挥着重要作用。相关化合物的合成一直是探索其抗菌和抗癌特性的重点。例如,与所述化学物质结构相似的合成化合物对金黄色葡萄球菌表现出有效的抗菌活性,并对几种肿瘤细胞系表现出广泛的抗癌活性。这强调了此类化合物在开发新治疗剂中的潜力 (Bondock 和 Gieman,2015)。

化学合成技术

对类似化合物的研究也促进了化学合成技术的发展,包括选择用于制备 CGRP 受体抑制剂的对映选择性工艺。这突出了此类化合物在改进立体选择性和经济性的合成方法中的重要性,提供了对大规模合成和组装最终药物物质相关的挑战的见解 (Cann 等,2012)。

抗菌和抗肿瘤应用

此外,具有结构相似性的化合物的抗菌和抗肿瘤活性已得到广泛研究。已经开发出氟喹诺酮类的新型合成方法,显示出对结核分枝杆菌的显着体内活性,表明解决细菌感染的一个有希望的途径。此类化合物表现出与既定治疗方法相当的活性,突出了其作为新治疗选择的潜力 (Shindikar 和 Viswanathan,2005)。

药物递送系统

此外,使用结构相关化合物的药物递送系统研究为脂溶性药物的给药开辟了新途径。已探索在水溶性金属笼中包封作为一种增加脂溶性芘衍生物的溶解度并因此增加其生物利用度的的方法,这对于提高疏水性药物的治疗效果至关重要 (Mattsson 等,2010)。

作用机制

Target of Action

The primary target of this compound is the bacterial 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal functioning of the bacterial PPTases, thereby affecting the viability and virulence of the bacteria .

Biochemical Pathways

The inhibition of PPTases by the compound affects the post-translational modification of proteins in bacteria . This disruption can attenuate the production of certain metabolites dependent on Sfp-PPTase . The exact biochemical pathways affected may vary depending on the specific bacteria and the presence of other PPTases .

Pharmacokinetics

The compound has been shown to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . The in vitro absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo pharmacokinetic profiles of the compound, have been highlighted .

Result of Action

The result of the compound’s action is the attenuation of secondary metabolism and thwarting of bacterial growth . It has been found to show antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can impact the effectiveness of the compound .

属性

IUPAC Name

N-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-1,3-oxazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O3/c19-18(20,21)12-3-4-14(22-9-12)25-5-7-26(8-6-25)16(28)13-10-29-17(23-13)24-15(27)11-1-2-11/h3-4,9-11H,1-2,5-8H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAKAYYLICTGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。